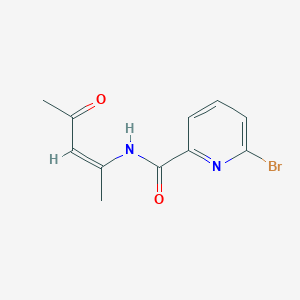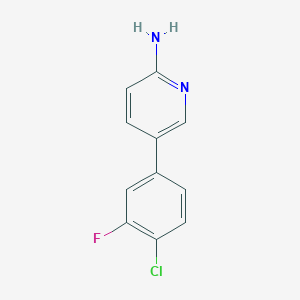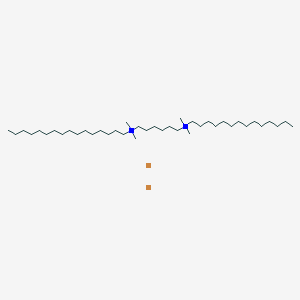
N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its long alkyl chains and the presence of bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide typically involves the quaternization of hexadecylamine and tetradecylamine with methyl iodide, followed by the reaction with hexane-1,6-diamine. The final step involves the exchange of iodide ions with bromide ions using a bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) and sodium sulfate (for sulfate substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions will yield different quaternary ammonium salts, while hydrolysis will result in the formation of amines and other by-products.
Wissenschaftliche Forschungsanwendungen
N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The long alkyl chains and quaternary ammonium groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N,N’-Didodecyl-N,N,N’,N’-tetramethyl-1,6-hexanediaminium dibromide
Uniqueness
N1-Hexadecyl-N1,N1,N6,N6-tetramethyl-N6-tetradecylhexane-1,6-diaminium bromide is unique due to its specific alkyl chain lengths and the presence of both hexadecyl and tetradecyl groups
Eigenschaften
Molekularformel |
C40H86Br2N2 |
|---|---|
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
6-[dimethyl(tetradecyl)azaniumyl]hexyl-hexadecyl-dimethylazanium;dibromide |
InChI |
InChI=1S/C40H86N2.2BrH/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-34-38-42(5,6)40-36-32-31-35-39-41(3,4)37-33-29-27-25-23-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MNZYEHVSEKQKPS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

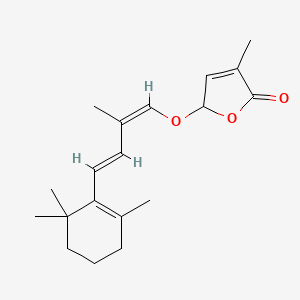
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
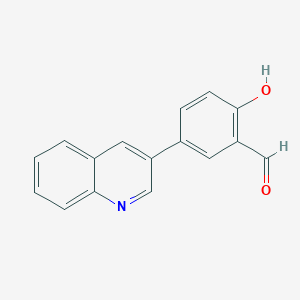
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
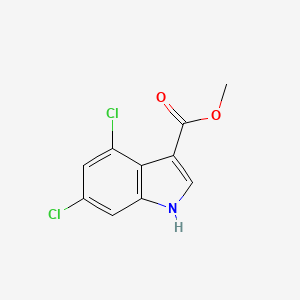
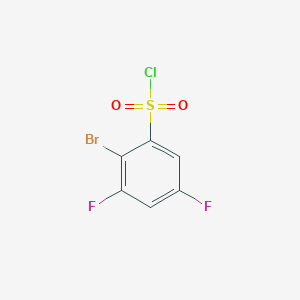
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
